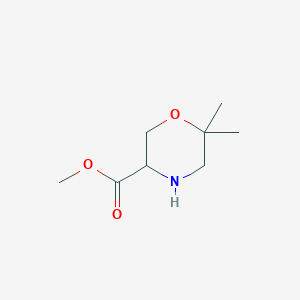

Methyl 6,6-dimethylmorpholine-3-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 6,6-dimethylmorpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(2)5-9-6(4-12-8)7(10)11-3/h6,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOMIOFBGFGDHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(CO1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695154 | |

| Record name | Methyl 6,6-dimethylmorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255098-56-6 | |

| Record name | 3-Morpholinecarboxylic acid, 6,6-dimethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255098-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6,6-dimethylmorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Enantioselective Synthesis of Methyl 6,6-dimethylmorpholine-3-carboxylate: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of a proposed enantioselective synthesis for Methyl 6,6-dimethylmorpholine-3-carboxylate, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure in numerous biologically active molecules, and the ability to introduce specific substituents with precise stereochemical control is paramount for the development of novel therapeutics. This document outlines a strategic synthetic approach, grounded in established chemical principles and supported by relevant literature, designed for researchers and professionals in the field of organic synthesis and drug discovery. The proposed pathway leverages an organocatalyzed aza-Michael addition followed by a diastereoselective intramolecular cyclization, offering a robust and efficient route to the target molecule in high enantiopurity. Detailed experimental protocols, mechanistic insights, and data presentation are included to facilitate the practical application of this methodology.

Introduction: The Significance of Chiral Morpholines

The morpholine ring system is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it an attractive scaffold for drug design. The introduction of chirality into the morpholine ring further expands its utility, allowing for the fine-tuning of interactions with biological targets and the optimization of pharmacological profiles. Specifically, the enantioselective synthesis of substituted morpholines, such as this compound, provides access to novel chemical space for the development of next-generation therapeutics.

The target molecule features a gem-dimethyl substitution at the 6-position and a methyl carboxylate group at the 3-position, with the stereochemistry at the C3 carbon being of critical importance. This guide proposes a robust and efficient synthetic strategy to access this valuable building block in an enantiomerically pure form.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent approach. The key disconnections are made at the C-N and C-O bonds of the morpholine ring, leading back to two readily available starting materials: 2-amino-2-methyl-1-propanol and methyl acrylate.

The forward synthesis, therefore, hinges on two key transformations:

-

Aza-Michael Addition: The conjugate addition of 2-amino-2-methyl-1-propanol to methyl acrylate to form the acyclic precursor.

-

Enantioselective Intramolecular Cyclization: The ring-closing step to form the morpholine ring with control over the stereocenter at the C3 position.

To achieve high enantioselectivity, the strategy will involve the use of a chiral auxiliary or an organocatalyst to direct the stereochemical outcome of the cyclization.

Proposed Enantioselective Synthetic Pathway

The proposed forward synthesis is a multi-step process designed for efficiency and stereocontrol.

Step 1: N-Protection of 2-Amino-2-methyl-1-propanol

To prevent undesired side reactions and to facilitate purification, the primary amine of 2-amino-2-methyl-1-propanol is first protected. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under the conditions of the subsequent aza-Michael addition and its facile removal under acidic conditions.[1]

Protocol 1: N-Boc Protection

-

To a stirred solution of 2-amino-2-methyl-1-propanol (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-Boc protected amino alcohol.

Step 2: Aza-Michael Addition to Methyl Acrylate

The N-protected amino alcohol undergoes a conjugate addition to methyl acrylate. This reaction is typically carried out under basic conditions to deprotonate the hydroxyl group, which then acts as a nucleophile in a subsequent intramolecular cyclization. However, for the initial acyclic adduct formation, the reaction can proceed without a strong base, often with gentle heating.[2][3]

Protocol 2: Aza-Michael Addition

-

In a round-bottom flask, combine the N-Boc protected 2-amino-2-methyl-1-propanol (1.0 eq.) and methyl acrylate (1.5 eq.).

-

The reaction can be performed neat or in a suitable solvent such as methanol.

-

Heat the mixture at a moderate temperature (e.g., 50-60 °C) and stir for 24-48 hours.

-

Monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, remove the excess methyl acrylate and solvent under reduced pressure to yield the crude acyclic precursor. This product is often used in the next step without further purification.

Step 3 & 4: Deprotection, Intramolecular Cyclization, and Enantioselective Resolution

The removal of the Boc protecting group under acidic conditions can simultaneously catalyze the intramolecular cyclization to form the morpholine ring. This will initially yield the racemic product. To achieve enantioselectivity, a chiral resolving agent can be employed to separate the enantiomers.

Protocol 3: Deprotection and Cyclization

-

Dissolve the crude acyclic precursor from the previous step in a suitable solvent such as methanol or dioxane.

-

Add a strong acid, such as hydrochloric acid (4M in dioxane) or trifluoroacetic acid (TFA), and stir at room temperature.

-

The reaction progress can be monitored by the disappearance of the starting material on TLC.

-

Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the racemic this compound.

Protocol 4: Enantioselective Resolution (Conceptual)

-

To a solution of the racemic product in a suitable solvent, add a chiral resolving agent (e.g., a chiral acid such as tartaric acid or a derivative thereof).

-

Allow the diastereomeric salts to form, which can then be separated by fractional crystallization.

-

Isolate the desired diastereomeric salt and treat it with a base to liberate the enantiomerically pure target molecule.

-

The enantiomeric excess (ee) of the final product should be determined by chiral HPLC or NMR analysis using a chiral shift reagent.

Alternative Strategy: Asymmetric Organocatalysis

An alternative and more elegant approach to introduce chirality is through the use of an organocatalyst in the aza-Michael addition step. Chiral bifunctional catalysts, such as those derived from cinchona alkaloids or prolinol, have been shown to be effective in catalyzing the enantioselective conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[4]

In this scenario, the unprotected 2-amino-2-methyl-1-propanol would be directly reacted with methyl acrylate in the presence of a suitable chiral organocatalyst. The catalyst would create a chiral environment, leading to the preferential formation of one enantiomer of the aza-Michael adduct. Subsequent intramolecular cyclization, for instance, via a Williamson ether synthesis by converting the hydroxyl group to a better leaving group and then treating with a base, would yield the enantiomerically enriched target molecule.[5]

Table 1: Comparison of Potential Chiral Catalysts for Aza-Michael Addition

| Catalyst Type | Typical Loading (mol%) | General Performance | Reference |

| Cinchona Alkaloid Derivatives | 5-20 | High yields, moderate to high ee | [4] |

| Chiral Phosphoric Acids | 1-10 | High yields, high ee | - |

| Proline and Derivatives | 10-30 | Variable yields and ee | - |

Conclusion and Future Perspectives

The enantioselective synthesis of this compound presents a valuable challenge in synthetic organic chemistry. The proposed strategies, based on either classical resolution or modern asymmetric organocatalysis, provide viable pathways to this important chiral building block. The successful implementation of these methods will enable further exploration of the chemical and biological properties of this and related substituted morpholines, potentially leading to the discovery of new therapeutic agents. Further optimization of reaction conditions and the development of novel catalytic systems will continue to enhance the efficiency and accessibility of these valuable compounds.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Synthesis of 2-Amino-2-methyl-1-propanol: A Detailed Look. Retrieved from [Link][6]

-

ResearchGate. (n.d.). Mechanism of amine-acrylate aza-Michael addition for curing polymer.... Retrieved from [Link][7]

-

National Institutes of Health. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from [Link][2]

-

Royal Society of Chemistry. (n.d.). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Retrieved from [Link][3]

-

ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free?. Retrieved from [Link][1]

-

ACS Publications. (2023, April 26). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved from [Link][8]

-

RSC Publishing. (2017, December 13). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Retrieved from [Link][9]

-

DigitalCommons@USU. (n.d.). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. Retrieved from [Link][10]

-

Royal Society of Chemistry. (n.d.). Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. Retrieved from [Link][4]

-

ResearchGate. (n.d.). The addition of secondary aliphatic amines to acrylic acid derivatives.... Retrieved from [Link][11]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Stability of Methyl 6,6-dimethylmorpholine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6,6-dimethylmorpholine-3-carboxylate is a substituted morpholine derivative of increasing interest in medicinal chemistry and drug discovery. The morpholine scaffold is a versatile and valuable building block in the synthesis of a wide range of therapeutic agents due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The gem-dimethyl substitution at the C6 position can further enhance metabolic stability by sterically hindering potential sites of oxidation. This guide provides a comprehensive overview of the known and predicted chemical properties and stability of this compound, offering insights for its application in research and development.

Chemical and Physical Properties

Structural and Molecular Data

| Property | Value/Information | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₈H₁₅NO₃ | [2] |

| Molecular Weight | 173.21 g/mol | Inferred from hydrochloride salt |

| CAS Number | 1255098-56-6 | ChemicalBook |

| Predicted pKa | 7.84 ± 0.60 | ChemicalBook (for a related isomer)[3] |

| Predicted XlogP | 0.0 | [2] |

Note: Some data is for the hydrochloride salt or a related isomer and should be considered as an approximation for the free base.

The structure of this compound, featuring a morpholine ring, a methyl ester, and gem-dimethyl groups, dictates its chemical behavior. The morpholine nitrogen provides a basic center, while the methyl ester is susceptible to hydrolysis. The ether oxygen in the morpholine ring influences the molecule's polarity and hydrogen bonding capacity.

Solubility

Predicting the solubility of this compound is essential for its use in various experimental and formulation contexts. Based on its structure, which contains both polar (ester, ether, amine) and non-polar (gem-dimethyl) groups, its solubility is expected to be varied.

| Solvent | Predicted Solubility | Rationale |

| Water | Moderately soluble | The morpholine nitrogen and ester group can form hydrogen bonds with water. Solubility is likely pH-dependent, increasing in acidic conditions due to the protonation of the nitrogen. |

| Methanol, Ethanol | Miscible/Highly Soluble | These polar protic solvents can interact favorably with the polar functional groups of the molecule. |

| Acetonitrile | Soluble | A polar aprotic solvent that should effectively solvate the molecule. |

| Dichloromethane, Chloroform | Soluble | These non-polar aprotic solvents can interact with the non-polar regions of the molecule. |

| Hexane, Heptane | Sparingly soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar aliphatic solvents. |

This solubility profile is predictive and should be experimentally verified.

Chemical Stability and Degradation Pathways

The stability of a compound is a critical parameter in drug development, influencing its shelf-life, formulation, and in vivo behavior. The structure of this compound suggests several potential degradation pathways.

Hydrolytic Stability

The presence of a methyl ester functional group makes the molecule susceptible to hydrolysis under both acidic and basic conditions. This is a primary degradation pathway to consider.

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This will yield the corresponding carboxylic acid and methanol.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester can be hydrolyzed via nucleophilic attack of a hydroxide ion on the carbonyl carbon. This irreversible reaction also produces the carboxylate salt and methanol. A patent for a related compound, cis-2,6-dimethylmorpholine carboxylate, describes its hydrolysis using an alkaline substance.[4]

Oxidative Stability

The morpholine ring, particularly the nitrogen atom, is a potential site for oxidation. Tertiary amines, which this compound becomes upon N-substitution, are known to undergo oxidation.

-

N-Oxidation: The lone pair of electrons on the nitrogen atom can be oxidized to form an N-oxide. This is a common metabolic pathway for morpholine-containing drugs and can also occur under oxidative stress conditions.[5]

-

Ring Opening: Oxidative degradation can also lead to the cleavage of the morpholine ring. Studies on the microbial degradation of morpholine have shown that ring cleavage can occur, initiated by enzymatic oxidation.[6]

Thermal Stability

Morpholine derivatives generally exhibit good thermal stability. However, at elevated temperatures, degradation can occur. Studies on morpholine itself have shown that it is thermally stable up to 150°C, but significant degradation occurs at 175°C and higher.[7] The degradation products of morpholine at high temperatures include ammonia, ethanolamine, and other smaller molecules.[8] While the gem-dimethyl substitution in this compound may enhance thermal stability, high temperatures should still be approached with caution.

Photostability

The potential for photodegradation should be assessed as part of a comprehensive stability program, following ICH Q1B guidelines.[9] The molecule does not contain significant chromophores that would suggest high susceptibility to photodegradation by visible light, but UV light could potentially induce degradation.

The following diagram illustrates the potential degradation pathways:

Analytical Methodologies

Robust analytical methods are essential for the purity determination and stability assessment of this compound. A combination of chromatographic and spectroscopic techniques is recommended.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for purity and stability-indicating assays.

Protocol for a Stability-Indicating HPLC-UV Method:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution is recommended to separate the parent compound from potential polar and non-polar degradants.

-

Solvent A: 0.1% Formic acid or trifluoroacetic acid in water (for MS compatibility and improved peak shape).

-

Solvent B: Acetonitrile or Methanol.

-

-

Gradient Program: A typical gradient would start with a low percentage of organic solvent (e.g., 5-10% B) and ramp up to a high percentage (e.g., 90-95% B) over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C to ensure reproducible retention times.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the molecule lacks a strong chromophore.

-

Forced Degradation Sample Analysis: The developed method should be validated by analyzing samples subjected to forced degradation (acidic, basic, oxidative, thermal, and photolytic stress) to ensure that all degradation products are well-resolved from the parent peak.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile impurities or degradation products. Due to the polarity of the molecule, derivatization may be necessary to improve its volatility. A common derivatization for morpholines is the reaction with sodium nitrite in an acidic medium to form the more volatile N-nitrosomorpholine derivative.[11][12]

Workflow for GC-MS Analysis:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and for identifying degradation products.

-

¹H NMR: The proton NMR spectrum of morpholine derivatives typically shows characteristic signals for the methylene protons adjacent to the oxygen and nitrogen atoms.[8] For this compound, one would expect to see signals for the methyl ester protons, the gem-dimethyl protons, and the protons on the morpholine ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The chemical shifts of the carbons in the morpholine ring are well-documented for N-substituted morpholines.[13]

-

Mass Spectrometry (MS): In addition to its use with chromatography, MS is crucial for determining the molecular weight of the compound and its degradation products. The predicted m/z for the protonated molecule [M+H]⁺ is 174.11248.[2]

Conclusion

This compound is a molecule with significant potential in drug discovery. While specific experimental data on its chemical properties and stability are limited, a thorough understanding can be derived from the well-established chemistry of the morpholine ring and the methyl ester functional group. The primary stability concerns are hydrolysis of the ester and oxidation of the morpholine nitrogen. The development of a robust, stability-indicating HPLC method is paramount for its use in a regulated environment. Further experimental studies are warranted to fully characterize this promising molecule.

References

- BenchChem. (n.d.). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.

- Králová, K., & Kašparová, J. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(9), 748-751.

- Zbaida, S., & Levine, W. G. (1990). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. Drug Metabolism and Disposition, 18(6), 1107-1113.

- Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., & Kang, W. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481.

- ResearchGate. (n.d.). The derivatization reaction of morpholine.

- Levin, J. O., & Andersson, K. (1987). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Analyst, 112(11), 1593-1595.

- Levin, J. O., & Andersson, K. (1987). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Analyst, 112(11), 1593-1595.

- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.

- ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine.

- AIChE. (2018). (6ek) Thermal Degradation of Morpholine for CO2 Capture. AIChE Annual Meeting Proceedings.

- SIELC Technologies. (n.d.). Morpholine.

- ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.

- ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group.

- Shenyang East Chemical Science-Tech Co., Ltd. (2023, November 30). Liquid phase method for morpholine. Retrieved from Shenyang East Chemical Science-Tech Co., Ltd. website.

- Combourieu, B., Turban, E., Sibuet, E., & Veschambre, H. (2000). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 66(1), 353-358.

- ChemicalBook. (n.d.). methyl 6,6-dimethylmorpholine-2-carboxylate CAS#: 1780828-80-9.

- Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 507-512.

- European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products.

- PubChem. (n.d.). This compound hydrochloride.

- Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.

- Naim, M. J., Alam, O., & Alam, M. J. (2015). A review on pharmacological profile of Morpholine derivatives.

- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.

- Kulkarni, S. J., & Kulkarni, A. S. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.

- Hansen, L., Akesson, B., Sollenberg, J., & Lundh, T. (1986). Determination of N-methylmorpholine in air samples from a polyurethane foam factory. Comparison between two methods using gas chromatography and isotachophoresis for analysis. Scandinavian Journal of Work, Environment & Health, 12(1), 66-69.

- El-Gindy, A., Emara, S., & Shaaban, H. (2010). Development and Validation of Stability Indicating Chromatographic Method for Determination of Impurities in Maprotiline Pharmaceutical Tablets. Journal of the Chilean Chemical Society, 55(1), 123-128.

- Semantic Scholar. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.

- ResearchGate. (n.d.). Determination of N-methylmorpholine in air samples from a polyurethane foam factory: Comparison between two methods using gas chromatography and ….

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Morpholine | SIELC Technologies [sielc.com]

- 8. acdlabs.com [acdlabs.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 11. benchchem.com [benchchem.com]

- 12. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 6,6-dimethylmorpholine-3-carboxylate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Methyl 6,6-dimethylmorpholine-3-carboxylate, a heterocyclic compound of growing interest in medicinal chemistry. We will explore its chemical identity, physical properties, synthesis, and potential applications, with a focus on its relevance in drug discovery and development.

Chemical Identity and Physical Properties

This compound is a substituted morpholine derivative. It is commercially available primarily in two forms: the free base and the hydrochloride salt. The stereochemistry of the compound, particularly at the C3 position of the morpholine ring, is a critical factor in its biological activity and is often specified in research applications.

CAS Numbers:

-

Free Base: 1255098-56-6

-

Hydrochloride Salt: 2344680-75-5

A comprehensive summary of the known and predicted physical constants for both forms is presented below. It is important to note that while some experimental data is available, many of the physical properties are predicted values and should be used as a guide.

| Property | This compound (Free Base) | This compound HCl |

| CAS Number | 1255098-56-6[1] | 2344680-75-5[2] |

| Molecular Formula | C₈H₁₅NO₃ | C₈H₁₆ClNO₃ |

| Molecular Weight | 173.21 g/mol | 209.67 g/mol |

| Boiling Point | 217.9 ± 30.0 °C (Predicted)[1] | Not available |

| Density | 1.021 ± 0.06 g/cm³ (Predicted)[1] | Not available |

| Melting Point | Not available | Not available |

| Solubility | Not available | Not available |

Synthesis of (S)-Methyl 6,6-dimethylmorpholine-3-carboxylate

The synthesis of the enantiomerically pure (S)-isomer of this compound is of particular interest for its potential stereospecific interactions with biological targets. A detailed, two-step synthesis protocol has been described in the literature, starting from (S)-methyl 4-benzyl-6,6-dimethylmorpholine-3-carboxylate.

Experimental Protocol

Step 1: Reductive De-bromination of the Precursor

This initial step involves the synthesis of (S)-methyl 4-benzyl-6,6-dimethylmorpholine-3-carboxylate from its corresponding bromo-precursor.

-

A mixture of diastereomers of the bromo-precursor is combined with tributyltin hydride in refluxing toluene.

-

A solution of AIBN (azobisisobutyronitrile) in toluene is added dropwise to initiate the radical de-bromination.

-

After refluxing for 2 hours, the reaction mixture is cooled to room temperature.

-

A saturated aqueous solution of potassium fluoride (KF) is added, and the resulting mixture is filtered through Celite.

-

The organic phase is washed with saturated KF solution and brine, then dried over magnesium sulfate, filtered, and concentrated.

-

The product, (S)-methyl 4-benzyl-6,6-dimethylmorpholine-3-carboxylate, is purified by flash chromatography.

Step 2: Debenzylation to Yield the Final Product

The N-benzyl protecting group is removed via catalytic hydrogenation to yield the target compound.

-

The purified (S)-methyl 4-benzyl-6,6-dimethylmorpholine-3-carboxylate is dissolved in a mixture of methanol and acetic acid.

-

Palladium hydroxide on carbon (20 wt. %) is added as the catalyst.

-

The reaction mixture is hydrogenated on a Parr apparatus at 50 psi for an initial 10 hours.

-

An additional portion of palladium hydroxide is added, and the hydrogenation is continued for another 25 hours.

-

The reaction mixture is filtered through Celite and concentrated in vacuo to afford (S)-Methyl 6,6-dimethylmorpholine-3-carboxylate.

Applications in Drug Development: A Focus on FAAH Inhibition

The morpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds. This is attributed to its favorable physicochemical properties, which can enhance the pharmacokinetic profile of drug candidates.

While specific biological activities of this compound are still under investigation, a significant area of interest lies in its potential as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) .

FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of neuromodulatory fatty acid amides like anandamide.[3] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[3] This makes FAAH an attractive therapeutic target for a variety of conditions, including chronic pain, anxiety disorders, and inflammatory diseases.[3][4]

The structural features of this compound, particularly the substituted morpholine ring, make it a candidate for interaction with the active site of FAAH. Further research and structure-activity relationship (SAR) studies are warranted to fully elucidate its potential as a selective and potent FAAH inhibitor.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety goggles.[5][6][7]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.[5][6][8]

-

Handling: Avoid contact with skin, eyes, and clothing.[5][7] Do not ingest or inhale.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7] Keep away from heat, sparks, and open flames.[5][7]

In Case of Exposure:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics, particularly in the area of FAAH inhibition. Its synthesis has been established, and its physicochemical properties are being characterized. As with any research chemical, it is essential to handle this compound with appropriate safety precautions. Further investigation into its biological activity is crucial to unlock its full potential in drug discovery and development.

References

-

Pentachemicals. Morpholine - SAFETY DATA SHEET. 2025-04-16. ([Link])

-

Carl ROTH. Safety Data Sheet: Morpholine. ([Link])

-

PubChem. Methyl morpholine-3-carboxylate hydrochloride. ([Link])

-

PubChemLite. This compound hydrochloride (C8H15NO3). ([Link])

-

PubChem. Methyl (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylate. ([Link])

-

PubChem. Methyl thiomorpholine-3-carboxylate. ([Link])

-

National Center for Biotechnology Information. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. ([Link])

-

National Center for Biotechnology Information. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates. ([Link])

-

National Center for Biotechnology Information. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). ([Link])

-

National Center for Biotechnology Information. Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions. ([Link])

-

National Center for Biotechnology Information. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. ([Link])

-

National Institutes of Health. Thiomorpholine-3-carboxylate. ([Link])

- Google Patents.

- Google Patents. Method for purifying cis-2, 6-dimethyl morpholine. ()

- Google Patents. Novel synthetic method of (S)-3-morpholinyl carboxylic acid. ()

-

European Patent Office. Process for the preparation of cis-2,6-dimethyl morpholine. ([Link])

Sources

- 1. METHYL 6,6-DIMETHYL-MORPHOLINE-3-CARBOXYLATE CAS#: 1255098-56-6 [m.chemicalbook.com]

- 2. 2344680-75-5|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com:443 [carlroth.com:443]

A Technical Guide to the Biological Activity Screening of Novel Morpholine Derivatives

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to numerous approved drugs and clinical candidates due to its favorable physicochemical properties and versatile biological activities.[1] The development of novel morpholine derivatives necessitates a robust and logical screening cascade to efficiently identify and characterize promising therapeutic agents. This guide provides an in-depth, experience-driven framework for the comprehensive biological activity screening of novel morpholine derivatives. It moves beyond a simple listing of protocols to explain the causal relationships behind experimental choices, ensuring a self-validating and scientifically rigorous screening process. We will detail a phased approach, from initial broad-based cytotoxicity and antimicrobial assessments to targeted mechanistic studies, including specific enzyme inhibition assays. This document is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive and efficient workflow for evaluating this important class of compounds.

Introduction: The Significance of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone in drug design, prized for its ability to improve the pharmacokinetic properties of molecules, such as aqueous solubility and metabolic stability.[1] Its presence in compounds targeting a wide array of diseases, particularly cancer, underscores its importance.[1][2][3][4] Morpholine derivatives have been shown to act on various signaling pathways, including the PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways, which are critical in cell proliferation and survival.[1] Therefore, a newly synthesized library of morpholine derivatives holds significant potential for discovering potent and selective therapeutic agents. The challenge lies in systematically and efficiently navigating the screening process to uncover this potential. This guide outlines a strategic, multi-tiered approach to achieve that goal.

The Screening Cascade: A Phased Approach to Discovery

A successful screening campaign does not test for everything at once. It follows a logical progression, or cascade, designed to efficiently allocate resources and make go/no-go decisions at critical junctures. This approach maximizes the discovery of valuable hits while minimizing time and expense on compounds with undesirable properties.

Caption: A simplified diagram of a kinase inhibition assay.

Protocol: General Kinase Inhibition Assay (e.g., VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, crucial for tumor growth. [5] Methodology:

-

Reagent Preparation: Prepare solutions of purified VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in an optimized assay buffer. [6]Prepare serial dilutions of the hit compound.

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. [6]Allow a pre-incubation period (e.g., 15-30 minutes) for the compound to bind to the enzyme. [6]3. Reaction Initiation: Start the reaction by adding a mixture of the substrate and ATP. [6]4. Detection: Incubate for a defined period (e.g., 60 minutes) at 30°C. Stop the reaction and measure the amount of phosphorylated product. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that quantify ADP production, a byproduct of the kinase reaction.

-

Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.

Early ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is essential to prevent costly late-stage failures. [7][8][9] Key Early ADME/Tox Assays:

-

Cytochrome P450 (CYP) Inhibition: Assesses the potential for drug-drug interactions. Commercially available fluorescent or luminescent assays can measure the inhibition of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9). [10]* hERG Channel Binding: The hERG potassium channel is critical for cardiac repolarization. Blockade of this channel can lead to fatal arrhythmias. A primary screen using a fluorescence polarization assay can identify potential hERG liability. [10]* Plasma Protein Binding: Determines the fraction of the compound bound to plasma proteins, which affects its distribution and availability. Rapid Equilibrium Dialysis (RED) is a common method. [10]

Conclusion and Forward Path

This technical guide outlines a logical, multi-phased strategy for the biological activity screening of novel morpholine derivatives. By progressing from broad primary screens to more specific secondary and mechanistic assays, researchers can efficiently identify compounds with genuine therapeutic potential. This structured approach, grounded in established and robust protocols, ensures that experimental choices are deliberate and data-driven. The ultimate goal is the identification of a lead candidate that is not only potent and selective against its intended target but also possesses favorable drug-like properties, paving the way for successful preclinical and clinical development.

References

-

Wikipedia. Broth microdilution. Available at: [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

-

CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

-

PubMed. High-throughput screening (HTS) of anticancer drug efficacy on a micropillar/microwell chip platform. Available at: [Link]

-

ACS Publications. High-Throughput Screening (HTS) of Anticancer Drug Efficacy on a Micropillar/Microwell Chip Platform. Available at: [Link]

-

IntechOpen. Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Available at: [Link]

-

Molecular Devices. Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. Available at: [Link]

-

PubMed Central. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Available at: [Link]

-

Eurofins Discovery. In Vitro ADME and Toxicology Assays. Available at: [Link]

-

Boster Bio. How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Available at: [Link]

-

Frontiers. High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. Available at: [Link]

-

ScienceDirect. Current status and future directions of high-throughput ADME screening in drug discovery. Available at: [Link]

-

PubMed. Novel screen methodologies for identification of new microbial metabolites with pharmacological activity. Available at: [Link]

-

Biocompare. ADME/Tox: Creating a Safer Drug-Discovery Pipeline. Available at: [Link]

-

NC DNA Day Blog. Antimicrobial Susceptibility Testing (Microdilution Technique). Available at: [Link]

-

RSC Publishing. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Available at: [Link]

-

CMAC. Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Available at: [Link]

-

Preprints.org. Challenges and the Advancement in High-Throughput Screening Strategies for Cancer Therapeutics. Available at: [Link]

-

NCBI Bookshelf. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Available at: [Link]

-

Hilaris Publisher. Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Available at: [Link]

-

PubMed Central. Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. Available at: [Link]

-

MDPI. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Available at: [Link]

-

Helda - University of Helsinki. Screening Methods for the Evaluation of Biological Activity in Drug Discovery. Available at: [Link]

-

PubMed Central. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Available at: [Link]

-

Semantic Scholar. Identification of morpholine based hydroxylamine analogues: selective inhibitors of MARK4/Par-1d causing cancer cell death through apoptosis. Available at: [Link]

-

ResearchGate. Guidelines for the digestive enzymes inhibition assay. Available at: [Link]

-

PubMed Central. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available at: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of morpholine based hydroxylamine analogues: selective inhibitors of MARK4/Par-1d causing cancer cell death through apoptosis | Semantic Scholar [semanticscholar.org]

- 5. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Drug Discovery: ADME/Toxicity [promega.sg]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. biocompare.com [biocompare.com]

- 10. Target-Based ADME/Tox Assays | Thermo Fisher Scientific - TW [thermofisher.com]

The Thorpe-Ingold Effect in Action: A Deep Dive into the Conformational Analysis of 6,6-Dimethylmorpholine Ring Systems

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs. Its inherent conformational preferences play a pivotal role in dictating molecular shape, and by extension, biological activity. The introduction of a gem-dimethyl group at the 6-position of the morpholine ring, creating the 6,6-dimethylmorpholine system, induces significant and predictable conformational consequences. This in-depth technical guide provides a comprehensive analysis of the stereochemical landscape of this important heterocyclic system. We will explore the foundational principles of morpholine conformation, the profound influence of the Thorpe-Ingold effect, and the synergistic application of advanced analytical and computational techniques to elucidate the three-dimensional architecture of these molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how subtle structural modifications can powerfully impact molecular conformation and function.

Introduction: The Morpholine Moiety in Drug Discovery

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functionality, is a privileged scaffold in drug design. Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a versatile handle for further chemical modification. The conformational integrity of the morpholine ring is predominantly a chair-like structure, which minimizes torsional and steric strain.[1] This chair conformation can exist in two rapidly interconverting forms, with the lone pair on the nitrogen atom oriented in either an axial or equatorial position. The subtle energy differences between these conformers can have significant implications for a molecule's interaction with its biological target.[2]

The strategic introduction of substituents onto the morpholine ring allows for the fine-tuning of its physicochemical and pharmacological properties. Of particular interest is the incorporation of a gem-dimethyl group, a structural motif known to exert a powerful influence on ring conformation through the Thorpe-Ingold effect , also known as the gem-dimethyl effect.[3] This guide will focus specifically on the 6,6-dimethylmorpholine ring system, dissecting the conformational ramifications of this substitution pattern.

Foundational Principles: Conformation of the Parent Morpholine Ring

To appreciate the impact of the 6,6-dimethyl substitution, it is essential to first understand the conformational dynamics of the parent morpholine ring.

The Predominant Chair Conformation

Like cyclohexane, the morpholine ring adopts a chair conformation to alleviate angle and torsional strain. This conformation is significantly more stable than the alternative boat or twist-boat forms.[1] Within the chair conformation, two distinct orientations for the N-H proton (or a substituent on the nitrogen) are possible: axial and equatorial.

-

N-H Equatorial: The N-H bond points away from the ring, in the "equator" of the molecule.

-

N-H Axial: The N-H bond is parallel to the principal axis of the ring.

Theoretical calculations and experimental data suggest that for the parent morpholine, the N-H equatorial conformer is slightly more stable than the axial conformer.[1]

Caption: Interconversion between N-H equatorial and N-H axial chair conformers of morpholine.

The Impact of 6,6-Dimethyl Substitution: The Thorpe-Ingold Effect

The introduction of two methyl groups on the same carbon atom (a gem-dimethyl group) at the 6-position of the morpholine ring has profound and predictable consequences on its conformational preferences. This is a classic example of the Thorpe-Ingold effect , which posits that geminal substitution on a carbon chain favors ring closure and can significantly influence the conformation of the resulting ring.[3][4]

In the context of the 6,6-dimethylmorpholine ring, the Thorpe-Ingold effect manifests in two key ways:

-

Increased Ring Pliability and a Potentially Lower Barrier to Inversion: The steric bulk of the gem-dimethyl group can compress the endocyclic C-C-C bond angle, which can, in some cases, lead to a more flexible ring system with a lower energy barrier for the chair-to-chair interconversion.[4]

-

A Strong Preference for a "Locked" Conformation: More significantly, the gem-dimethyl group introduces substantial steric hindrance. To minimize this strain, the ring will adopt a conformation that places the methyl groups in the most sterically favorable positions.

In the chair conformation of a 6,6-dimethylmorpholine ring, one methyl group will necessarily be in an axial position, and the other in an equatorial position. The axial methyl group will experience significant 1,3-diaxial interactions with the axial protons on C-2 and C-4 (if N-H is axial). This steric strain will dominate the conformational landscape.

Caption: The influence of the 6,6-dimethyl group on the morpholine ring conformation.

Analytical Techniques for Conformational Analysis

A multi-pronged approach combining spectroscopic and computational methods is essential for a thorough conformational analysis of 6,6-dimethylmorpholine systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[5]

4.1.1. Proton (¹H) NMR Spectroscopy:

-

Chemical Shifts: The chemical shifts of the ring protons are sensitive to their local electronic environment, which is influenced by their axial or equatorial orientation.

-

Coupling Constants (J-values): Vicinal (³JHH) coupling constants are particularly informative. The magnitude of the coupling between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation.[6]

| Interaction | Typical ³JHH (Hz) |

| Axial-Axial | 7 - 9 |

| Axial-Equatorial | 1 - 5 |

| Equatorial-Equatorial | 1 - 5 |

| Table 1: Typical vicinal proton-proton coupling constants in a chair conformation.[7] |

In a conformationally locked 6,6-dimethylmorpholine, one would expect to observe distinct and well-resolved coupling constants consistent with a static chair conformation.

4.1.2. Carbon (¹³C) NMR Spectroscopy:

The chemical shifts of the ring carbons can also provide conformational information. For instance, a patent for the synthesis of cis-2,6-dimethylmorpholine reports ¹³C NMR data, which can serve as a reference for substituted morpholines.[6]

4.1.3. Nuclear Overhauser Effect (NOE) Spectroscopy:

NOESY or ROESY experiments can be used to identify protons that are close in space. For a 6,6-dimethylmorpholine in a chair conformation, strong NOEs would be expected between the axial methyl group and the axial protons on C-2 and C-4, providing direct evidence for their 1,3-diaxial relationship.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state.[8] The crystal structure of Alectinib hydrochloride, a drug containing a 6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile moiety, confirms a chair conformation for the 6,6-dimethylmorpholine ring in the solid state.[9]

Computational Chemistry

In silico methods are invaluable for complementing experimental data and providing insights into the energetics of different conformations.

-

Molecular Mechanics (MM): Useful for rapidly exploring the conformational space and identifying low-energy conformers.

-

Density Functional Theory (DFT) and ab initio methods: Provide more accurate calculations of the relative energies of different conformers and the energy barriers to ring inversion.[10][11] These methods can be used to predict NMR parameters and vibrational frequencies, which can then be compared with experimental data.

Integrated Experimental and Computational Workflow

A robust conformational analysis of a novel 6,6-dimethylmorpholine derivative should follow an integrated workflow.

Sources

- 1. Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26582K [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 4. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Conformational gem-effect in disubstituted cyclohexanes - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 6. echemi.com [echemi.com]

- 7. reddit.com [reddit.com]

- 8. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties [mdpi.com]

- 9. Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental and computational studies of ring inversion of 1,4-benzodiazepin-2-ones: implications for memory of chirality transformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ring inversion barrier of diazepam and derivatives: An ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential applications of chiral morpholine carboxylates in medicinal chemistry

A Technical Guide to Chiral Morpholine Carboxylates in Medicinal Chemistry

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, lauded for its ability to confer favorable physicochemical and pharmacokinetic properties upon bioactive molecules.[1][2] When combined with a carboxylate group and one or more chiral centers, the resulting chiral morpholine carboxylate framework offers a powerful tool for drug designers to achieve high target affinity, selectivity, and improved drug-like properties. This guide provides an in-depth analysis of the synthesis, applications, and strategic considerations for employing chiral morpholine carboxylates in modern drug discovery programs. We will explore the causal factors behind its utility, from enhancing solubility and metabolic stability to its role as a rigid scaffold for orienting pharmacophoric elements.[3][4]

Introduction: The Strategic Value of the Chiral Morpholine Scaffold

The six-membered morpholine heterocycle is a common feature in numerous FDA-approved drugs.[5] Its value stems from a unique combination of properties:

-

Improved Physicochemical Properties: The embedded ether oxygen and the basic nitrogen (pKa ≈ 8.7) provide a well-balanced lipophilic-hydrophilic profile.[5][6] This often leads to enhanced aqueous solubility and better permeability, crucial attributes for oral bioavailability.

-

Metabolic Stability: The morpholine ring can act as a "metabolic shield," blocking oxidation at adjacent positions that might otherwise be susceptible to cytochrome P450 (CYP) enzymes.[3][5]

-

Pharmacophore and Scaffold: The ring's oxygen can act as a hydrogen bond acceptor, while the nitrogen provides a key basic interaction point or a handle for further derivatization.[4][7] Its stable chair-like conformation can also serve as a rigid scaffold to correctly position substituents for optimal interaction with biological targets.[6]

The Imperative of Chirality:

Chirality is a fundamental consideration in drug design, as enantiomers of a drug can exhibit vastly different pharmacological activities, potencies, and safety profiles.[8] One enantiomer may be therapeutically active while the other is inactive or even toxic.[8] Introducing stereocenters onto the morpholine carboxylate scaffold allows for precise three-dimensional control over the orientation of functional groups. This spatial arrangement is critical for achieving stereospecific interactions with chiral biological targets like enzymes and receptors, leading to enhanced potency and selectivity.[4][8]

Asymmetric Synthesis of Chiral Morpholine Carboxylates

The generation of enantiomerically pure morpholine building blocks is a critical challenge that must be overcome to exploit their full potential.[9] Several robust strategies have been developed, broadly categorized as follows.

Chiral Pool Synthesis

This approach utilizes readily available, inexpensive chiral starting materials, such as amino acids or amino alcohols, to construct the morpholine ring. The inherent stereochemistry of the starting material is transferred to the final product.

Workflow Example: Synthesis from a Chiral Amino Alcohol

Catalytic Asymmetric Synthesis

This powerful strategy creates the desired stereocenter during the reaction sequence using a chiral catalyst. Transition-metal-catalyzed asymmetric hydrogenation is a particularly effective method.[10]

Protocol: Asymmetric Hydrogenation of a Dehydromorpholine Precursor [10]

-

Substrate Preparation: Synthesize the N-protected dehydromorpholine carboxylate ester substrate. The N-acyl group is often crucial for activating the double bond towards hydrogenation.[10]

-

Catalyst System: Prepare the active catalyst by mixing a rhodium precursor (e.g., [Rh(COD)2]BF4) with a chiral bisphosphine ligand (e.g., a derivative of BINAP or DuanPhos) in a suitable solvent under an inert atmosphere.

-

Hydrogenation Reaction: Dissolve the dehydromorpholine substrate in a degassed solvent (e.g., dichloromethane or methanol). Add the chiral rhodium catalyst solution.

-

Pressurization: Place the reaction vessel in a high-pressure autoclave. Purge with hydrogen gas several times before pressurizing to the desired pressure (e.g., 10-50 atm).

-

Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 25-50 °C) for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, carefully vent the hydrogen gas. Concentrate the reaction mixture and purify the product by flash column chromatography on silica gel to yield the enantiomerically enriched morpholine carboxylate. Excellent enantioselectivities (up to 99% ee) can be achieved with this method.[10]

Halocyclization and Other Methods

Other notable methods include the electrophile-induced cyclization of chiral N-allyl-β-aminoalcohols and organocatalytic enantioselective halocyclization protocols.[11][12] These methods provide access to differently substituted and functionalized chiral morpholine scaffolds, expanding the available chemical space for drug discovery.[13]

Applications in Medicinal Chemistry: Case Studies and Rationale

The true value of a chemical scaffold is demonstrated through its successful application in drug discovery projects. The chiral morpholine carboxylate and related structures are integral components of several clinical candidates and approved drugs.

Role as a Constrained Amino Acid Bioisostere

Chiral morpholine-3-carboxylic acid can be viewed as a conformationally restricted analogue of natural amino acids like proline or pipecolic acid. This constrained geometry can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and thus increasing affinity.

Case Study: Development of Novel Antibacterial Agents

In the search for new antibacterial agents, researchers have incorporated (S)-morpholine-3-carboxylic acid as a replacement for a proline fragment. The rationale is that the morpholine's oxygen atom can form an additional hydrogen bond with the target enzyme, an interaction not possible with proline, thereby enhancing binding affinity. Furthermore, the scaffold's polarity can improve solubility and cell wall penetration.

Improving Pharmacokinetic (PK) Properties

A primary driver for incorporating the morpholine moiety is the modulation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3][14]

Example: Enhancing Brain Penetration in CNS Drug Discovery

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The morpholine scaffold possesses a well-balanced lipophilic-hydrophilic profile and a pKa that makes it a useful scaffold for developing CNS drug candidates.[4][6][15] The introduction of a carboxylate group, often as an ester prodrug, can further modulate these properties.

| Drug/Candidate | Therapeutic Area | Role of Morpholine Moiety | Key PK Advantage |

| Gefitinib | Oncology | Binds to kinase hinge region | Good oral bioavailability[3] |

| Linezolid | Antibacterial | Essential for antibacterial activity | Favorable metabolic profile |

| Aprepitant | Anti-emetic | Core scaffold component | CNS penetration |

| Reboxetine | Antidepressant | Modulates transporter binding | Improved solubility[3] |

Table 1: Selected marketed drugs containing a morpholine ring and the associated advantages conferred by the scaffold. Note: Not all are carboxylates but illustrate the general utility of the morpholine ring.

Application as a Chiral Building Block for Library Synthesis

Enantiopure morpholine carboxylates serve as versatile starting points for the synthesis of diverse compound libraries. The nitrogen and carboxylate groups provide two orthogonal handles for chemical modification, allowing for the rapid generation of analogues to explore structure-activity relationships (SAR).

Conclusion and Future Outlook

Chiral morpholine carboxylates represent a highly valuable and versatile scaffold in medicinal chemistry. Their ability to simultaneously confer stereochemical control, favorable physicochemical properties, and metabolic stability makes them a powerful tool for addressing the multifaceted challenges of modern drug discovery.[1][16] The continued development of novel and efficient asymmetric synthetic routes will further expand access to a wider array of substituted morpholines.[7][13] As our understanding of complex biological systems grows, the demand for sophisticated, three-dimensional molecules will increase, ensuring that chiral morpholine carboxylates remain a cornerstone of rational drug design for the foreseeable future.

References

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. [Link]

-

Goti, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. [Link]

-

Goti, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Naim, M. J. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

-

Richardson, P. (2022). Synthesis of Versatile Enantiopure Morpholine Fragments from Chiral-Pool Starting Materials. ResearchGate. [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

-

Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

-

National Institutes of Health. (n.d.). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]

-

Goti, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

Semantic Scholar. (n.d.). Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. PubMed Central. [Link]

-

Royal Society of Chemistry. (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. [Link]

-

OUCI. (n.d.). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

-

Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. [Link]

-

Rose, R. K. (n.d.). Clinical Importance of Chirality in Drug Design and Pharmaceutica. Longdom Publishing. [Link]

-

Wang, Y., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

-

Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. [Link]

-

PubMed. (2019). Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs. [Link]

-

National Center for Biotechnology Information. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. PubMed Central. [Link]

-

Royal Society of Chemistry. (n.d.). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. [Link]

-

ResearchGate. (n.d.). Examples of drugs containing chiral carboxylic acids and derivatives. [Link]

-

CORE. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. [Link]

-

ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. banglajol.info [banglajol.info]

- 13. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Discovery and Isolation of Substituted Morpholine Natural Products: A Methodological Blueprint

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a privileged heterocyclic scaffold, integral to a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique physicochemical properties—conferred by the embedded ether and secondary amine functionalities—allow it to modulate pharmacokinetic profiles and engage in critical binding interactions with diverse biological targets.[3][4] This guide provides a comprehensive, technically-grounded framework for the discovery and isolation of novel substituted morpholine natural products. We will move beyond a simple recitation of techniques to explore the underlying rationale for methodological choices, from initial bioprospecting to the final stages of structural elucidation. This document is designed to serve as a field-proven guide for researchers aiming to tap into the vast, yet underexplored, chemical diversity of morpholine-containing natural products.

Part 1: Strategic Foundations for Discovery

The successful discovery of novel natural products is not a matter of chance but of strategic planning. The initial phases of bioprospecting and screening are critical for enriching the probability of identifying unique molecular entities with therapeutic potential.

Bioprospecting and Source Selection: A Targeted Approach

The search for novel morpholine natural products begins with the judicious selection of biological sources. While terrestrial plants have been a traditional resource, unique and structurally complex morpholines are often found in less conventional ecosystems.

-

Marine Invertebrates: Organisms such as sponges, ascidians, and mollusks are prolific producers of complex alkaloids, including those with morpholine moieties.[5][6][7][8] These organisms often exist in symbiotic relationships with microorganisms, which may be the true biosynthetic source of the compounds.[7] The intense competition and unique environmental pressures of marine habitats drive the evolution of potent chemical defenses, making them a rich hunting ground for bioactive molecules.

-

Microorganisms: Fungi and bacteria, sourced from both terrestrial and marine environments, represent a vast and genetically diverse reservoir for natural product discovery. Their rapid growth cycles and amenability to fermentation make them ideal for the sustainable production of identified compounds.

-

Ethnobotanical Leads: Plants with a history of use in traditional medicine can provide valuable leads. For instance, the alkaloid polygonapholine was isolated from the rhizome of Polygonatum altelobatum, a plant used as a tonic in Taiwan.[9]

The rationale for selection should be data-driven, leveraging ecological insights, chemotaxonomic relationships, and historical use to increase the likelihood of discovering novel chemical scaffolds.

Bioassay-Guided Fractionation: Following the Activity

Once a source organism is selected, bioassay-guided fractionation is the cornerstone strategy to isolate the active constituent. This process involves a systematic, iterative cycle of separation and biological testing, ensuring that purification efforts remain focused on the compounds responsible for the desired therapeutic effect.

The workflow begins with a crude extract of the source material, which is then subjected to a primary biological screen (e.g., cytotoxicity, antimicrobial, or enzyme inhibition assays).[1][10] If the crude extract shows promising activity, it is separated into simpler fractions using chromatographic techniques. Each fraction is then re-tested, and only the active fractions are selected for further, more refined separation. This process is repeated until a pure, bioactive compound is isolated.

Below is a logical workflow diagram illustrating this critical process.

Caption: Workflow for Bioassay-Guided Fractionation.

Part 2: A Step-by-Step Guide to Extraction and Isolation

The transition from a complex biological matrix to a pure, crystalline compound is a multi-step process requiring a combination of classical and modern techniques. The goal is to efficiently separate the target morpholine natural product from thousands of other metabolites.

Extraction: Liberating the Target Compounds

Extraction is the crucial first step where the compounds of interest are separated from the solid raw material.[11] The choice of method depends on the stability of the target compounds and the nature of the source material.

| Extraction Technique | Core Principle | Advantages | Causality & Considerations |

| Maceration | Soaking the material in a solvent at room temperature.[12] | Simple, suitable for thermolabile compounds. | Relies on solvent penetration and passive diffusion; can be time-consuming and may result in incomplete extraction.[11] |

| Soxhlet Extraction | Continuous extraction with a cycling, heated solvent.[13] | Highly efficient, requires less solvent than maceration. | The repeated heating can degrade thermally unstable compounds. Not suitable for sensitive morpholine derivatives.[13] |

| Ultrasound-Assisted (UAE) | Uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration.[13] | Fast, efficient, operates at lower temperatures. | The acoustic energy accelerates mass transfer, leading to higher yields in shorter times.[11] |